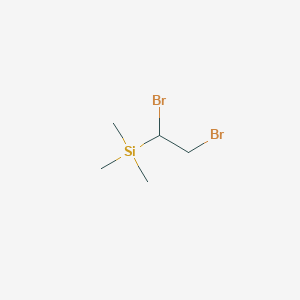

1,2-Dibromoethyltrimethylsilane

Description

Significance of Organosilicon Compounds as Key Building Blocks in Advanced Synthetic Methodologies

Organosilicon compounds have become indispensable tools in organic synthesis, serving a multitude of roles from protecting groups to versatile intermediates. dtic.milrsc.org The unique properties of the carbon-silicon bond, such as its length and polarization, confer distinct reactivity patterns compared to their purely organic counterparts. missouri.edu The silicon atom's influence can stabilize adjacent carbanions or carbocations, and the trimethylsilyl (B98337) group can act as a bulky, yet cleavable, directing group. missouri.edudocbrown.info These characteristics have been harnessed in a wide array of synthetic transformations, including cross-coupling reactions, cycloadditions, and radical reactions, underscoring their importance as foundational building blocks in the construction of complex molecular architectures. dtic.mil

Contextualizing Vicinal Dibromides as Versatile Synthetic Intermediates

Vicinal dibromides, compounds bearing bromine atoms on adjacent carbon atoms, are well-established and highly versatile intermediates in organic synthesis. itrcweb.orgdocbrown.info Their utility stems from the reactivity of the carbon-bromine bonds, which can undergo a variety of transformations. A primary application is in the formation of alkenes and alkynes through dehydrohalogenation or debromination reactions. docbrown.info They are also precursors to epoxides and can participate in various coupling reactions to form new carbon-carbon bonds. The stereochemistry of the vicinal dibromide often dictates the stereochemical outcome of these transformations, making them valuable for stereoselective synthesis. nih.gov

Overview of Research Trajectories for 1,2-Dibromoethyltrimethylsilane

While extensive research exists for both organosilicon compounds and vicinal dibromides as separate classes, specific and detailed research focused solely on this compound (CAS No. 18146-08-2) is notably limited in publicly accessible scientific literature. Its existence is confirmed, but in-depth studies detailing its synthesis, physical properties, and reactivity are not widely reported. The presumed synthetic utility of this compound would lie in its ability to act as a precursor to vinylsilanes or other functionalized organosilanes through selective elimination or substitution reactions. The interplay between the trimethylsilyl group and the dibromoethane moiety could offer unique reactivity profiles, a research avenue that remains to be thoroughly explored.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromoethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHCBRLJLIXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540539 | |

| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18146-08-2 | |

| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for 1,2 Dibromoethyltrimethylsilane

Regioselective and Stereoselective Synthesis from Vinyltrimethylsilane (B1294299)

Vinyltrimethylsilane serves as a key starting material for the synthesis of 1,2-dibromoethyltrimethylsilane. enamine.net The reaction proceeds via an electrophilic addition mechanism, where the carbon-carbon double bond of the vinyl group is targeted.

Electrophilic Addition Strategies: Bromination of Vinyltrimethylsilane

The addition of bromine (Br₂) to vinyltrimethylsilane is a classic example of electrophilic addition to an alkene. chemguide.co.uklibretexts.org This reaction is typically carried out by treating vinyltrimethylsilane with elemental bromine, often dissolved in an inert organic solvent such as tetrachloromethane. chemguide.co.ukchemguide.co.uk The reaction proceeds readily at cold temperatures. chemguide.co.ukchemguide.co.uk The double bond in vinyltrimethylsilane breaks, and a bromine atom attaches to each of the two carbon atoms that were formerly part of the double bond, resulting in the formation of this compound. chemguide.co.ukchemguide.co.uk The disappearance of the characteristic red-brown color of bromine serves as a visual indicator of the reaction's progress, leading to a colorless solution upon completion. chemguide.co.ukchemguide.co.uk

This transformation can be represented by the following reaction scheme:

CH₂=CHSi(CH₃)₃ + Br₂ → BrCH₂CH(Br)Si(CH₃)₃

The regioselectivity of this reaction is a critical aspect. Due to the electronic effects of the trimethylsilyl (B98337) group, the addition of bromine follows a specific orientation, leading predominantly to the 1,2-dibromo product.

Mechanistic Considerations of the Bromination Process

The mechanism of bromine addition to an alkene, such as vinyltrimethylsilane, is a well-established example of electrophilic addition. libretexts.orgyoutube.com The process is initiated by the polarization of the non-polar bromine molecule as it approaches the electron-rich π-bond of the alkene. chemguide.co.ukyoutube.com This induced dipole results in one bromine atom becoming partially positive (δ+) and the other partially negative (δ-). youtube.com

The key steps of the mechanism are as follows:

Formation of a Bromonium Ion Intermediate: The electron pair from the π-bond of the vinyl group attacks the partially positive bromine atom. Simultaneously, the Br-Br bond breaks heterolytically, with the bromide ion (Br⁻) departing with the bonding pair of electrons. youtube.com This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the former double bond. libretexts.orgchemguide.co.uk This intermediate is then attacked by the bromide ion.

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bridging bromine atom (anti-addition), leading to the opening of the three-membered ring.

The direction of the bromide ion's attack determines the final regiochemistry of the product. In the case of vinyltrimethylsilane, the electronic and steric influence of the trimethylsilyl group directs the incoming bromide to the carbon atom adjacent to the silicon, resulting in the formation of this compound.

Reactivity and Mechanistic Investigations of 1,2 Dibromoethyltrimethylsilane

Elimination Reactions for Olefinic Product Generation

Elimination reactions of 1,2-dibromoethyltrimethylsilane are a primary pathway for the formation of carbon-carbon double bonds, leading to the synthesis of vinyltrimethylsilane (B1294299) and other related monomers. These transformations can proceed via dehydrobromination or debromination, depending on the reaction conditions and reagents employed.

Dehydrobromination Pathways: Formation of Vinyltrimethylsilane and Related Monomers

Dehydrobromination of this compound involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to yield an alkene. This process is typically facilitated by a base. The primary product of this elimination is vinyltrimethylsilane, a versatile monomer in polymer chemistry and a useful building block in organic synthesis.

The reaction proceeds by the abstraction of a proton from the carbon atom bearing the trimethylsilyl (B98337) group, followed by the elimination of the bromide ion from the adjacent carbon. The presence of the silicon atom influences the regioselectivity of the elimination.

In some cases, tandem dehydrobromination-conjugate addition-elimination mechanisms can occur, particularly when reacting with certain amines. nih.gov For instance, the reaction of a similar vicinal dibromide with o-anisidine (B45086) led to a 1,2-debromination, suggesting that under specific conditions, alternative pathways to simple dehydrobromination can be favored. nih.gov

Stereochemical Requirements and Mechanistic Nuances of E2 Elimination Processes

The dehydrobromination of this compound typically proceeds through an E2 (bimolecular elimination) mechanism, which has strict stereochemical requirements. masterorganicchemistry.com For the E2 reaction to occur, the hydrogen atom to be removed and the leaving group (bromine) must be in an anti-periplanar conformation. masterorganicchemistry.comchemistrysteps.com This alignment allows for the simultaneous breaking of the C-H and C-Br bonds and the formation of the new π-bond in a single, concerted step. masterorganicchemistry.com

The rate of an E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. masterorganicchemistry.commasterorganicchemistry.com Strong bases are generally required to facilitate this reaction. masterorganicchemistry.com The stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene, making the reaction stereospecific. libretexts.orgkhanacademy.org If the carbon atoms bearing the hydrogen and the bromine are both chiral centers, different diastereomers of the starting material will lead to different stereoisomers of the product. libretexts.org

The stability of the transition state plays a crucial role in determining the major product. The conformation that leads to the more stable, typically trans, alkene is generally favored. chemistrysteps.com This is because the anti-periplanar arrangement is a lower-energy staggered conformation. chemistrysteps.com

Debromination Reactions for Carbon-Carbon Double Bond Formation

Debromination is another important elimination reaction of this compound, involving the removal of both bromine atoms to form a carbon-carbon double bond. This transformation is typically achieved through reductive elimination.

Reductive Elimination Strategies from Vicinal Dibromides

Reductive elimination of vicinal dibromides like this compound is a common method for alkene synthesis. nih.gov This process involves the use of a reducing agent to remove the two bromine atoms. A variety of reagents have been shown to be effective for the debromination of vicinal dibromides, including:

Metals such as zinc, magnesium, and samarium. nih.govacs.org

Sodium iodide in acetone, which proceeds via an E2-like mechanism. youtube.com

Anisidines, which have been shown to be effective metal-free debrominating agents for vicinal dibromides containing activating groups. nih.gov

The mechanism often involves the formation of an organometallic intermediate or a radical anion, which then eliminates the second bromide ion to form the alkene. The stereochemistry of the debromination can be influenced by the choice of reducing agent and the reaction conditions. acs.org

Catalytic Systems and Reaction Condition Optimization

Catalytic systems have been developed to improve the efficiency and selectivity of the debromination of vicinal dibromides. These systems often employ a catalytic amount of a reagent that is regenerated in situ.

One such system utilizes catalytic amounts of diorganotellurides, which have been shown to effectively debrominate vicinal dibromides. acs.org Another approach involves the use of bis(4-methoxyphenyl) telluride as a catalyst in a two-phase system with potassium disulfite as the reductant. oup.com

Enzymatic systems have also been explored for the debromination of related compounds like 1,2-dibromoethane (B42909). Cytochrome P-450 enzyme systems, particularly after induction with phenobarbital, have demonstrated the ability to debrominate this substrate. nih.gov The reaction can be stimulated by the presence of cytochrome b5. nih.gov Furthermore, some bacterial strains can utilize 1,2-dibromoethane as a carbon source, initiating its metabolism through a hydrolytic haloalkane dehalogenase. researchgate.net

The table below summarizes various reagent systems used for the debromination of vicinal dibromides, which are applicable to this compound.

| Reagent/System | Reaction Type | Notes |

| Zinc (Zn) | Reductive Elimination | Traditional and widely used reducing agent. nih.gov |

| Sodium Iodide (NaI) in Acetone | Reductive Elimination | Proceeds via an E2-like mechanism. youtube.com |

| o- and m-Anisidine | Reductive Elimination | Metal-free debrominating agents, particularly for activated dibromides. nih.gov |

| Diorganotellurides | Catalytic Reductive Elimination | Efficient catalytic system. acs.org |

| Bis(4-methoxyphenyl) telluride / K₂S₂O₅ | Catalytic Phase-Transfer | Effective in a two-phase system. oup.com |

| Cytochrome P-450 | Enzymatic Debromination | Biocatalytic approach. nih.gov |

Nucleophilic Substitution Processes Involving Bromine Centers

While elimination reactions are predominant, this compound can also undergo nucleophilic substitution reactions at the bromine-bearing carbon atoms. savemyexams.com In these reactions, a nucleophile replaces one or both of the bromine atoms. libretexts.org

Nucleophilic substitution reactions are categorized as either SN1 (unimolecular) or SN2 (bimolecular), depending on the reaction conditions and the structure of the substrate. leah4sci.com

SN2 Reactions: These reactions involve a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. libretexts.org This process results in an inversion of stereochemistry at the reaction center. libretexts.org SN2 reactions are favored by strong nucleophiles and are generally faster for primary and secondary alkyl halides. leah4sci.commasterorganicchemistry.com

SN1 Reactions: These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. leah4sci.com This pathway is more likely with weak nucleophiles and for substrates that can form stable carbocations. leah4sci.com The product of an SN1 reaction is typically a mixture of retention and inversion of stereochemistry. masterorganicchemistry.com

The presence of two bromine atoms in this compound allows for the possibility of single or double substitution, depending on the stoichiometry of the nucleophile and the reaction conditions. The polarity of the C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, makes the carbon atom susceptible to nucleophilic attack. savemyexams.com The strength of the C-Br bond influences the reaction rate, with weaker bonds leading to faster reactions. savemyexams.com

Silicon-Carbon Bond Reactivity in this compound Derivatives

The reactivity of the silicon-carbon (Si-C) bond in derivatives of this compound is a subject of significant mechanistic interest. This bond's susceptibility to cleavage and the modulation of its reactivity through the formation of hypercoordinate silicon intermediates are crucial for understanding the chemical behavior of these organosilicon compounds.

Electrophilic Cleavage of Silicon-Carbon Bonds

The electrophilic substitution of vinylsilanes, which are structurally related to derivatives of this compound, provides a foundational understanding of the Si-C bond's reactivity. In these reactions, an electrophile attacks the carbon-carbon double bond, leading to the cleavage of the Si-C bond and the formation of a new carbon-electrophile bond. This process is favored over simple addition to the double bond. organicreactions.org

The mechanism of this electrophilic substitution is heavily influenced by the electron-releasing nature of the Si-C bond, which is comparable in electron-donating strength to an acetamide (B32628) substituent or approximately two alkyl groups. wikipedia.org This property stabilizes a positive charge at the β-position to the silicon atom through a phenomenon known as hyperconjugation. wikipedia.org Consequently, electrophilic attack typically occurs at the carbon atom α to the silicon moiety, leading to what is known as ipso-substitution. researchgate.net Following the electrophilic attack, the elimination of the silyl (B83357) group is often assisted by a nucleophile. wikipedia.org

The stereochemistry of these reactions is noteworthy. Electrophilic substitution of vinylsilanes generally proceeds with retention of the double bond's configuration. wikipedia.org After the initial attack by the electrophile, the silyl group rotates to align with the newly formed empty p-orbital. The principle of least motion dictates that the incoming electrophile will occupy a position close to that previously held by the silyl group, thus preserving the original stereochemistry. wikipedia.org

A variety of electrophiles can participate in these reactions. While strong electrophiles are generally required due to silicon's lower electropositivity compared to other metals used in similar reactions, successful substitutions have been achieved with:

Halogens: Molecular halogens (X₂) react with vinylsilanes to produce various halogenated products. wikipedia.org

Acyl Halides: In the presence of a Lewis acid catalyst, acyl halides can be used to form α,β-unsaturated ketones.

Alkyl Halides: Activated alkyl halides, such as allylic, benzylic, or tertiary halides, can be employed in conjunction with a Lewis acid for alkyl substitution. wikipedia.org

Protons/Deuterons: Protodesilylation and deuterodesilylation are also common electrophilic cleavage reactions. scispace.com

Kinetic studies on the reactions of benzhydrylium ions with various vinylsilanes have provided quantitative insights into their reactivity. These reactions follow second-order kinetics, and their rate constants show a linear correlation with the electrophilicity parameters (E) of the benzhydrylium ions. nih.gov This has allowed for the inclusion of vinylsilanes in a comprehensive nucleophilicity scale. nih.gov

| Vinylsilane | Position of Electrophilic Attack | Relative Reactivity | Key Finding |

|---|---|---|---|

| H₂C=C(CH₃)(SiMe₃) | CH₂ group (β to Si) | 10x faster than propene | α-silyl stabilization of the carbocation is weaker than α-methyl stabilization. nih.gov |

| trans-β-(Trimethylsilyl)styrene | Silylated carbon (α to Si) | Slightly less reactive than styrene (B11656) | Hyperconjugative stabilization by the β-silyl group is not fully effective in the transition state. researchgate.netnih.gov |

These findings indicate that replacing vinylic hydrogens with a trimethylsilyl group has only a modest effect on the nucleophilicity of the C=C bond, making vinylsilanes significantly less nucleophilic than structurally similar allylsilanes. researchgate.netnih.gov

Role of Hypercoordinate Silicon Intermediates in Reactivity Modulation

The reactivity of organosilicon compounds, including derivatives of this compound, can be significantly altered through the formation of hypercoordinate silicon intermediates. These are species where the silicon atom is bonded to more than four other atoms, typically in a pentacoordinate or hexacoordinate state. nih.gov While often short-lived and challenging to observe directly, anionic hypercoordinate silicates are proposed as key intermediates in a multitude of silicon-based reactions. nih.gov

The formation of these hypercoordinate species typically occurs through the interaction of a tetracoordinate silicon compound with a Lewis base (donor). This interaction can activate the silicon reagent in two primary ways, as described by Gutmann's rules for Lewis base activation: nih.gov

Increased Nucleophilicity: The coordination of a donor to the silicon center leads to an elongation of the other bonds to silicon. This elongation enhances the nucleophilicity of the groups attached to the silicon. The stronger the interaction with the donor (i.e., the shorter the bond to the donor), the more pronounced this effect becomes. nih.gov

Increased Electrophilicity: The binding of a donor also increases the positive polarization at the silicon atom, thereby enhancing its electrophilicity. nih.gov

Recent advances have enabled the characterization of anionic hypercoordinate silicates with even weak donors, such as bromide and acetate, which were previously only postulated as fleeting intermediates. nih.gov This has been achieved using the Lewis superacidic compound bis(perchlorocatecholato)silane as a trapping agent. nih.gov

| Anionic Ligand | Coordination State | Significance |

|---|---|---|

| Bromido | Pentacoordinate | First spectroscopic and structural characterization of a bromido-silicate anion. nih.gov |

| Iodido | Pentacoordinate | Provides insight into the interaction of soft halides with silicon centers. nih.gov |

| Acetato | Pentacoordinate | Demonstrates significant Si-Ocat bond elongation, potentially explaining its high activity in Lewis base catalysis. nih.gov |

| Triflato | Pentacoordinate | Characterization of silicates with weakly coordinating anions, expanding the understanding of hypercoordination. nih.gov |

| Sulfato | Pentacoordinate |

In the context of the electrophilic cleavage of the Si-C bond, the formation of a hypercoordinate intermediate can modulate reactivity in several ways. For instance, the coordination of a nucleophile (Lewis base) to the silicon atom in a this compound derivative would increase the electron density on the silicon and, through polarization effects, could potentially weaken the Si-C bond. This weakening would make the Si-C bond more susceptible to cleavage during an electrophilic attack on the ethyl moiety.

Furthermore, the formation of a hypercoordinate intermediate can facilitate the departure of the silyl group. In reactions where a nucleophile assists in the elimination of the silicon-containing fragment, the pre-coordination of that nucleophile to form a hypercoordinate species can lower the activation energy for the elimination step. This is particularly relevant in reactions where the electrophilic attack and the loss of the silyl group are not fully concerted. The enhanced positive charge at the silicon atom in a hypercoordinate state also makes it a better leaving group. nih.gov Therefore, the presence of Lewis basic additives or solvents can play a crucial role in promoting the electrophilic cleavage of the Si-C bond by enabling access to these hypercoordinate reaction pathways.

Strategic Applications of 1,2 Dibromoethyltrimethylsilane in Advanced Organic Synthesis

Precursor in the Synthesis of α-Trimethylsilyl Acrylic Monomers

1,2-Dibromoethyltrimethylsilane serves as a key starting material for the synthesis of α-trimethylsilyl acrylic monomers, which are valuable building blocks in polymer chemistry. The synthetic route involves the dehydrobromination of this compound to form α-bromovinyltrimethylsilane, which is then converted to the desired acrylic acid or ester derivatives.

Synthesis of α-Trimethylsilyl Acrylic Acid

The synthesis of α-trimethylsilyl acrylic acid from this compound proceeds through a multi-step process. cdnsciencepub.comcdnsciencepub.com Initially, this compound, which can be obtained in high yield from the bromination of vinyltrimethylsilane (B1294299), undergoes dehydrobromination. cdnsciencepub.com While various bases can be employed for this elimination reaction, the use of diethylamine (B46881) has been shown to provide a high yield of α-bromovinyltrimethylsilane. cdnsciencepub.com

The subsequent step involves the conversion of α-bromovinyltrimethylsilane to a Grignard reagent by reacting it with magnesium. This organometallic intermediate is then carbonated, typically by exposure to carbon dioxide, to produce α-trimethylsilyl acrylic acid. cdnsciencepub.com An alternative earlier method also describes the carbonation of the Grignard reagent prepared from α-bromovinyltrimethylsilane to yield α-trimethylsilyl acrylic acid. cdnsciencepub.com

Synthesis of α-Trimethylsilyl Acrylic Esters

α-Trimethylsilyl acrylic esters, such as methyl α-trimethylsilyl acrylate (B77674), are typically prepared from the corresponding α-trimethylsilyl acrylic acid. cdnsciencepub.comcdnsciencepub.com One common method is the direct esterification of the acid with an alcohol, for instance, using absolute methanol (B129727) in the presence of a mineral acid catalyst like concentrated sulfuric acid. cdnsciencepub.com

Another approach involves the reaction of α-trimethylsilyl acrylic acid with diazomethane (B1218177). cdnsciencepub.com However, this reaction requires careful temperature control to avoid the formation of pyrazoline byproducts resulting from the addition of diazomethane to the double bond. cdnsciencepub.com Carrying out the reaction at low temperatures, such as -70°C, has been found to favor the formation of the desired methyl ester in good yield. cdnsciencepub.com

Utility in Polymer Chemistry and Materials Science through Derived Monomers

The α-trimethylsilyl acrylic monomers synthesized from this compound are valuable in the fields of polymer chemistry and materials science. These monomers can undergo polymerization to create polymers with unique properties and can also be copolymerized with other monomers to tailor the characteristics of the resulting materials.

Free Radical Polymerization Studies of α-Trimethylsilyl Acrylic Derivatives

The free radical polymerization of α-trimethylsilyl acrylic acid and its methyl ester has been investigated. cdnsciencepub.comcdnsciencepub.com These monomers have been observed to polymerize with difficulty under free radical conditions, even with relatively high concentrations of initiators like benzoyl peroxide and requiring long reaction times. cdnsciencepub.com The resulting homopolymers are typically viscous materials. cdnsciencepub.comcdnsciencepub.com The low reactivity of these monomers in free radical polymerization is attributed to the steric hindrance caused by the bulky α-trimethylsilyl group adjacent to the double bond. cdnsciencepub.comcdnsciencepub.com Irradiation with ultraviolet light in the presence of azo-bis-isobutyronitrile has also been reported to not cause significant polymerization. cdnsciencepub.com

Anionic Polymerization and Steric Hindrance Considerations

The anionic polymerization of α-trimethylsilyl acrylic monomers has also been explored. cdnsciencepub.comcdnsciencepub.com Methyl α-trimethylsilyl acrylate has been shown to be a weak monomer in anionic polymerization. cdnsciencepub.comcdnsciencepub.com The significant steric hindrance presented by the α-trimethylsilyl group is considered a major factor limiting its reactivity in anionic polymerization as well. cdnsciencepub.comcdnsciencepub.com This steric bulk hinders the approach of the initiator and the propagating chain end to the monomer's double bond.

Copolymerization Strategies with Styrene (B11656) and Other Monomers

In contrast to their challenging homopolymerization, α-trimethylsilyl acrylic monomers undergo free radical copolymerization with other monomers, such as styrene, more readily. cdnsciencepub.comcdnsciencepub.com This copolymerization yields solid copolymers. cdnsciencepub.comcdnsciencepub.com The incorporation of the α-trimethylsilyl acrylic units into the polymer chain can impart specific properties to the resulting copolymer. For instance, copolymers of methacrylic acid and trimethylsilyl (B98337) methacrylate (B99206) have been synthesized and their thermal properties investigated. researchgate.net The reactivity ratios for this copolymerization have been determined, indicating that methacrylic acid is more reactive than trimethylsilyl methacrylate. researchgate.net

The ability to copolymerize these silicon-containing monomers with conventional monomers like styrene opens up possibilities for creating a wide range of materials with tailored properties for various applications.

Interactive Data Table: Polymerization of α-Trimethylsilyl Acrylic Monomers

| Monomer | Polymerization Method | Initiator/Conditions | Result | Reference |

| α-Trimethylsilyl acrylic acid | Free Radical | Benzoyl peroxide | Viscous polymer | cdnsciencepub.comcdnsciencepub.com |

| Methyl α-trimethylsilyl acrylate | Free Radical | Benzoyl peroxide | Viscous polymer | cdnsciencepub.comcdnsciencepub.com |

| Methyl α-trimethylsilyl acrylate | Anionic | Butyl lithium | Weak monomer | cdnsciencepub.comcdnsciencepub.com |

| α-Trimethylsilyl acrylic acid & Styrene | Free Radical | Benzoyl peroxide | Solid copolymer | cdnsciencepub.comcdnsciencepub.com |

| Methyl α-trimethylsilyl acrylate & Styrene | Free Radical | Benzoyl peroxide | Solid copolymer | cdnsciencepub.comcdnsciencepub.com |

Intermediate in the Formation of Functionalized Organosilicon Compounds

This compound serves as a pivotal, albeit specialized, intermediate for the synthesis of various functionalized organosilicon compounds. Its primary utility stems from its role as a precursor to vinylsilanes, which are versatile building blocks in organic synthesis.

The most direct application of this compound is its conversion to vinyltrimethylsilane through an elimination reaction. This process, typically a dehydrobromination, involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond.

The reaction is generally carried out in the presence of a base. The choice of base and reaction conditions can influence the efficiency of the reaction. The general transformation is as follows:

(CH₃)₃Si-CH(Br)-CH₂(Br) + Base → (CH₃)₃Si-CH=CH₂ + H-Base⁺ + Br⁻

Vinyltrimethylsilane is a valuable synthetic intermediate with numerous applications, including its use in Heck reactions, as a Michael acceptor, and as a precursor for the synthesis of epoxides and other functionalized silanes. chemicalbook.comsigmaaldrich.comcymitquimica.comnih.govsigmaaldrich.com

The stereochemical outcome of the elimination reaction of this compound is of significant interest in stereoselective synthesis. The principles of E2 elimination reactions suggest that the stereochemistry of the resulting vinylsilane can be controlled by the conformation of the starting material. msu.edulibretexts.orgnumberanalytics.com

For an E2 elimination to occur, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar arrangement. In the case of this compound, rotation around the carbon-carbon single bond allows for different staggered conformations. The specific conformation adopted during the reaction will dictate the stereochemistry of the product.

While specific experimental data on the stereoselective elimination of this compound is scarce, the established principles of E2 elimination on substituted dibromoalkanes provide a strong theoretical basis for its potential in controlling alkene geometry. For instance, in cyclic systems, the requirement for a diaxial arrangement of the leaving groups in an E2 reaction is a well-established principle that dictates the regioselectivity and stereoselectivity of the elimination.

The presence of the bulky trimethylsilyl group can also be expected to exert a significant steric influence on the conformational preferences of the molecule, thereby potentially influencing the stereochemical course of the elimination reaction. This could, in principle, be exploited to favor the formation of a particular stereoisomer of a substituted vinylsilane, should a substituted variant of this compound be employed.

Theoretical and Computational Chemistry Approaches to 1,2 Dibromoethyltrimethylsilane Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.org These methods, rooted in the principles of quantum mechanics, provide a mathematical approximation of a molecule's electronic structure, which dictates its bonding, reactivity, and spectroscopic characteristics. dtic.milgatech.edu For 1,2-Dibromoethyltrimethylsilane, these calculations reveal the distribution of electrons within the molecule and the nature of the chemical bonds, offering insights into its stability and potential reaction sites.

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which describes the wave-like behavior of electrons. gatech.edu However, for a multi-electron system like this compound, exact solutions are not feasible. Therefore, a variety of approximate methods have been developed to provide accurate and computationally tractable solutions. dtic.mil These methods allow for the determination of various molecular properties, including energies, geometries, and the electronic distribution. lsu.edu

Ab Initio Molecular Orbital (MO) Calculations for Reaction Pathways

The core of ab initio MO theory is the construction of molecular orbitals as linear combinations of atomic orbitals (LCAO). dtic.mil The accuracy of these calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost. dtic.mil For complex reactions, such as those involving bond breaking and formation in this compound, sophisticated ab initio methods that account for electron correlation are often necessary to achieve a quantitative description of the reaction pathway. utah.edu

Symmetry principles can also be applied in conjunction with MO theory to analyze and predict the feasibility of reaction pathways. By examining the symmetry of the reactant and product orbitals, it is possible to determine whether a particular reaction pathway is symmetry-allowed or forbidden, providing a qualitative guide for mechanistic studies. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the reaction mechanisms of organic molecules, including this compound. nih.govmdpi.com Unlike traditional ab initio methods that focus on the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.gov This simplification allows for the study of larger and more complex systems with a favorable balance of accuracy and computational cost. nih.gov

DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms by locating and characterizing stationary points on the potential energy surface, such as reactants, products, intermediates, and transition states. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing quantitative insights into the kinetics and thermodynamics of a reaction. nih.gov For instance, DFT can be employed to study the competing pathways of substitution and elimination reactions involving this compound, helping to predict the major products under different reaction conditions. mdpi.com

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. numberanalytics.com A wide variety of functionals have been developed, each with its own strengths and weaknesses for different types of chemical problems. mdpi.com Therefore, careful selection and validation of the functional are crucial for obtaining reliable results in mechanistic studies.

Mechanistic Modeling of Elimination and Substitution Reactions

Mechanistic modeling of elimination and substitution reactions of this compound provides a framework for understanding the underlying principles that govern these fundamental organic transformations. khanacademy.org These reactions are often in competition, and computational modeling can help to dissect the factors that favor one pathway over the other. masterorganicchemistry.comnih.gov

Elimination Reactions (E2 and E1):

E2 (Bimolecular Elimination): This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. masterorganicchemistry.comnumberanalytics.com The E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. numberanalytics.comlibretexts.orglibretexts.org Computational modeling can be used to analyze the transition state geometry and energy, confirming this stereochemical requirement. researchgate.net

E1 (Unimolecular Elimination): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate. nih.gov In the second step, a base removes a proton from an adjacent carbon to form the double bond. The E1 pathway is often in competition with the SN1 substitution reaction. masterorganicchemistry.com

Substitution Reactions (SN2 and SN1):

SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. mdpi.comresearchgate.net

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process that proceeds through a carbocation intermediate, similar to the E1 reaction. masterorganicchemistry.com

Computational studies can model the potential energy surfaces for both elimination and substitution pathways, allowing for a direct comparison of their activation barriers. nih.gov This information is critical for predicting the major reaction products under specific conditions. For β-halosilanes like this compound, the presence of the silicon atom can significantly influence the regioselectivity and stereoselectivity of these reactions.

Conformational Analysis and Steric Effects of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group, with its considerable molecular volume, exerts significant steric and conformational influence on the reactivity of this compound. wikipedia.org Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding these effects. nih.gov

The rotational freedom around the carbon-carbon single bond in 1,2-disubstituted ethanes like this compound leads to a dynamic equilibrium between different conformers, primarily the anti and gauche forms. nih.gov The relative populations of these conformers are determined by a combination of steric and electronic factors. The bulky trimethylsilyl group will sterically disfavor conformations where it is in close proximity to other large substituents. researchgate.net

Computational methods can be used to calculate the energies of different conformers, thereby predicting the most stable arrangement and the energy barriers to interconversion. This information is vital because the reactivity of a particular conformer can be significantly different from others. For example, in E2 elimination reactions, the requirement for an anti-periplanar arrangement between the departing proton and leaving group means that only specific conformations will be reactive. libretexts.orglibretexts.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of this compound and for corroborating experimental findings. nih.gov By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and coupling constants, infrared (IR) vibrational frequencies, and electronic transition energies (UV-Vis spectra), researchers can gain a deeper understanding of the molecule's structure and bonding. nih.gov

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. Furthermore, the prediction of vicinal proton-proton coupling constants can provide insights into the conformational preferences of the molecule in solution. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. These predicted frequencies can be compared to an experimental IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations. This can be particularly useful for identifying the presence of characteristic functional groups and for studying the effects of intermolecular interactions.

Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum of this compound, providing information about the electronic transitions within the molecule.

The accuracy of these predicted spectroscopic parameters is dependent on the level of theory and the basis set used in the calculations. nih.gov Careful benchmarking against experimental data is often necessary to ensure the reliability of the computational predictions.

Future Research Directions and Emerging Trends in 1,2 Dibromoethyltrimethylsilane Chemistry

Development of Novel Catalytic Transformations

While 1,2-Dibromoethyltrimethylsilane is a known precursor for molecules like vinylsilanes and silylated acetylenes, future work will likely focus on developing direct, one-pot catalytic transformations. The presence of two carbon-bromine bonds offers rich opportunities for selective and sequential catalytic reactions.

Emerging trends in organosilane chemistry, such as palladium-mediated reactions, suggest a promising future for this compound. msu.edu Research is anticipated to explore novel catalytic systems for reactions such as:

Catalytic Dehydrobromination: Developing highly efficient and selective catalysts for the elimination of one equivalent of hydrogen bromide to yield vinyl bromides, which are valuable intermediates in cross-coupling reactions.

Sequential Cross-Coupling: Designing catalytic systems that can selectively substitute one bromine atom, leaving the second for a subsequent, different coupling reaction. This would allow for the rapid build-up of molecular complexity from a single starting material.

Reductive Silylation: Employing catalytic methods, potentially using environmentally benign reducing agents like polymethylhydrosiloxane (B1170920) (PMHS), to achieve novel reductive functionalization. msu.edu

Upcycling and Greener Synthesis: Researchers are developing new catalysts, such as gold nanoparticles on zirconium oxide, for converting waste materials into valuable organosilanes under milder conditions, a trend that could influence future syntheses involving silylated compounds. eurekalert.org

Exploration of Asymmetric Synthesis Applications

The field of asymmetric organocatalysis and transition-metal catalysis is rapidly expanding, providing powerful tools for creating chiral molecules. numberanalytics.comyoutube.comyoutube.com this compound is an ideal candidate for exploration in this area. The carbon atom bonded to the silicon and a bromine atom is a prochiral center, presenting a key opportunity for asymmetric transformations.

Future research will likely pursue two main strategies:

Catalytic Desymmetrization: The development of chiral catalysts (both metal-based and organocatalysts) that can selectively react with one of the two enantiotopic bromine atoms. This would create a chiral organosilane intermediate that can be elaborated into complex target molecules.

Stereoselective Reactions of Derivatives: Generating an achiral derivative, such as a vinylsilane, in situ and then using a chiral catalyst to control the stereochemistry of a subsequent addition or cycloaddition reaction. The bulky trimethylsilyl (B98337) group can play a crucial role in directing the stereochemical outcome of these reactions.

The ultimate goal is to leverage the unique electronic and steric properties of the trimethylsilyl group to achieve high levels of enantioselectivity, opening new routes to chiral organosilanes, which are valuable in medicinal chemistry and materials science. rsc.orgrsc.org

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. nih.gov This approach is celebrated for its atom economy, efficiency, and ability to rapidly generate libraries of complex molecules. youtube.com

This compound is a prime candidate for use as a "linchpin" reagent in novel MCRs. Its two reactive bromine atoms allow for sequential or simultaneous reactions with different nucleophiles or for participation in different reaction types. Future research is expected to design MCRs where this compound or its derivatives act as key building blocks. For instance, one can envision a reaction where:

An initial substitution of one bromine atom is followed by an in-situ elimination to form a reactive vinylsilane.

This vinylsilane then acts as a dienophile or Michael acceptor within the same pot to complete the MCR sequence.

Such strategies would enable the construction of complex heterocyclic and carbocyclic scaffolds in a single, efficient operation.

Computational Design and Optimization of Reaction Pathways

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. eurjchem.com It allows researchers to investigate reaction mechanisms, rationalize stereochemical outcomes, and design better catalysts from first principles. mdpi.comnih.gov

In the context of this compound, future research will heavily rely on computational studies to:

Elucidate Reaction Mechanisms: Model the transition states for catalytic cross-coupling, elimination, and MCRs to understand the precise role of the catalyst and the silicon group.

Predict Selectivity: Calculate the energy barriers for different reaction pathways to predict the regioselectivity and stereoselectivity of novel transformations, particularly in asymmetric catalysis.

Design Novel Catalysts: Use computational screening to identify promising new catalyst structures for specific transformations of this compound before undertaking extensive experimental work. acs.org

This synergy between computational and experimental chemistry will accelerate the discovery and optimization of new reactions, making the process more efficient and targeted.

Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic planning, with a focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. Future research concerning this compound will be influenced by these principles. archivemarketresearch.com

Key areas of focus will include:

Greener Synthesis of the Reagent: Developing methods for the synthesis of this compound that avoid hazardous reagents like elemental bromine and minimize solvent waste. This could involve exploring alternative brominating agents or catalytic bromination processes.

Atom-Economic Reactions: Prioritizing the development of reactions that incorporate a high percentage of the atoms from the starting materials into the final product. The aforementioned MCRs are a prime example of this approach.

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems to reduce waste and improve efficiency. This applies to all areas, from elimination reactions to complex cross-couplings.

Benign Reaction Media: Exploring the use of greener solvents, such as water or bio-based solvents, or even solvent-free conditions for reactions involving this compound.

By integrating these sustainable practices, the utility of this compound can be maximized while minimizing its environmental impact. msu.edu

Data Tables

Table 1: Proposed Future Research Areas for this compound

| Research Area | Key Objectives | Potential Impact |

| Novel Catalytic Transformations | Develop selective, one-pot, sequential cross-coupling reactions. | Rapid construction of complex molecules from a simple starting material. |

| Asymmetric Synthesis | Achieve catalytic desymmetrization; control stereochemistry in subsequent reactions. | Access to novel chiral organosilanes for medicinal and materials applications. |

| Multicomponent Reactions (MCRs) | Utilize the compound as a linchpin to create new MCRs. | Highly efficient, atom-economic synthesis of diverse molecular scaffolds. |

| Computational Design | Use DFT to model mechanisms and predict selectivity. | Accelerate reaction discovery and catalyst optimization with reduced experimental effort. |

| Sustainable Methodologies | Employ green reagents, catalytic methods, and improve atom economy. | Reduce the environmental footprint of synthetic processes involving this compound. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,2-Dibromoethyltrimethylsilane?

To synthesize this compound, use brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., 50–80°C) in anhydrous solvents like 1,2-dimethoxyethane, which minimizes side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Reaction time optimization is critical; extended durations (e.g., 16 hours) may improve yields but risk decomposition, as seen in analogous silane syntheses .

Q. Which analytical techniques are recommended for purity assessment and structural confirmation?

- NMR Spectroscopy : Use H and C NMR to confirm bromine substitution patterns and trimethylsilyl group integrity. Compare chemical shifts with structurally related compounds like [3-(Bromomethyl)phenyl]trimethylsilane ( 0.25 ppm for Si(CH₃)₃) .

- GC-MS : Detect low-level impurities (e.g., residual brominating agents) with electron ionization modes .

- Elemental Analysis : Validate stoichiometry (C, H, Br, Si) to confirm molecular formula .

Q. How can moisture sensitivity be mitigated during handling and storage?

Store the compound under inert gas (Ar/N₂) in flame-sealed ampules. Use gloveboxes for weighing and reaction setup. Pre-dry solvents (e.g., molecular sieves for THF) and reagents to prevent hydrolysis, which is critical for silane stability .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Contradictions in coupling constants or peak splitting may arise from dynamic effects or diastereomerism. Use variable-temperature NMR to assess conformational changes. Compare data with computational models (DFT calculations for expected shifts) and cross-validate with high-resolution MS for molecular ion confirmation . For example, ambiguities in [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane spectra were resolved via 2D NMR (COSY, HSQC) .

Q. What strategies address low yields in regioselective bromination reactions?

Optimize bromine equivalents and use catalysts (e.g., Lewis acids like FeCl₃) to enhance selectivity. Monitor reaction progress via in-situ IR spectroscopy to track Si–C bond stability. If competing alkene bromination occurs, switch to sterically hindered silane precursors, as demonstrated in chloromethylallyltrimethylsilane syntheses .

Q. How can reaction byproducts be identified and minimized?

- LC-MS/MS : Characterize byproducts (e.g., debrominated or oxidized species) using reverse-phase columns and electrospray ionization .

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate intermediates. For example, in trimethylsilyl dioxaborolane synthesis, reducing temperature from 50°C to 25°C suppressed dimerization .

Q. What are the stability profiles of this compound under different conditions?

Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 100°C and analyze decomposition via TGA-DSC.

- Photolytic Stability : Expose to UV light (254 nm) and monitor Br₂ release via gas chromatography.

- Hydrolytic Stability : Test in buffered solutions (pH 4–10) to identify degradation pathways .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on reaction yields or selectivity?

Systematically replicate protocols while controlling variables (e.g., reagent purity, moisture levels). Use design-of-experiment (DoE) frameworks to identify critical factors. For instance, in tetramethyldisilane syntheses, yield variations (45–92%) were traced to potassium bicarbonate particle size and mixing efficiency .

Q. What methodologies validate the environmental impact or toxicity of this compound?

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity.

- Degradation Studies : Perform OECD 301B tests (ready biodegradability) under aerobic conditions .

Tables for Key Data

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 50–80°C | |

| Purification Method | Column Chromatography (SiO₂) | |

| Storage Condition | N₂ atmosphere, -20°C | |

| Stability in Air | <24 hours (decomposes) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.